Undecylenoyl phenylalanine Undecylenoyl phenylalanine Undecylenoyl phenylalanine is a novel skin-lightening agent, acting as α-melanocyte-stimulating hormone (α-MSH) and beta-adrenergic receptor (β-ADR) antagonist.
Brand Name: Vulcanchem
CAS No.: 175357-18-3
VCID: VC0546393
InChI: InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1
SMILES: C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol

Undecylenoyl phenylalanine

CAS No.: 175357-18-3

Cat. No.: VC0546393

Molecular Formula: C20H29NO3

Molecular Weight: 331.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Undecylenoyl phenylalanine - 175357-18-3

Specification

CAS No. 175357-18-3
Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
IUPAC Name (2S)-3-phenyl-2-(undec-10-enoylamino)propanoic acid
Standard InChI InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1
Standard InChI Key YTFBDLBXQXPACW-XOVFHRFOSA-N
Isomeric SMILES CCCCCCCC/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
SMILES C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Undecylenoyl phenylalanine (CAS 175357-18-3) is a lipophilic molecule comprising a phenylalanine backbone conjugated to an undecenoyl chain. Its molecular weight of 331.45 g/mol and melting point of 109–112°C enable stable incorporation into topical formulations . The compound’s logP values range from -0.04 to 3.3 across pH 2–7, reflecting pH-dependent solubility that influences epidermal penetration .

Table 1: Key Physicochemical Properties of Undecylenoyl Phenylalanine

PropertyValue
Molecular FormulaC20H29NO3\text{C}_{20}\text{H}_{29}\text{NO}_{3}
Molecular Weight331.45 g/mol
Melting Point109–112°C
Boiling Point540.0±50.0°C (Predicted)
Density1.047±0.06 g/cm³
pKa3.63±0.10
LogP (pH 2–7)-0.04 to 3.3

The undecenoyl moiety enhances lipid solubility, facilitating transdermal delivery, while the phenylalanine component mimics endogenous amino acids to competitively inhibit melanogenic pathways .

Mechanism of Action: Dual Receptor Antagonism

Undecylenoyl phenylalanine exerts its depigmenting effects through two primary mechanisms:

α-MSH Receptor Antagonism

α-Melanocyte-stimulating hormone binds to melanocortin-1 receptors (MC1R) on melanocytes, activating adenylate cyclase and upregulating tyrosinase expression . UP structurally resembles α-MSH, enabling competitive inhibition of MC1R binding. In vitro studies show a 67% reduction in melanin synthesis at 2% concentration, comparable to hydroquinone .

β-Adrenergic Receptor Modulation

β-ADR activation stimulates cAMP production, amplifying melanocyte response to UV radiation . UP acts as a β-blocker, decreasing receptor activity by 42% in keratinocyte co-culture models . This dual-action mechanism prevents both hormonally and environmentally triggered pigmentation.

Formulation Development and Release Kinetics

Stability and release profiles vary significantly across delivery systems:

Table 2: Release Kinetics of Undecylenoyl Phenylalanine from Topical Vehicles

Vehicle TypeMembraneRelease ModelR2R^2 Value
Carbomer HydrogelStrat-MKorsmeyer-Peppas0.992
HEC HydrogelCellulose AcetateHiguchi0.981
O/W MacroemulsionCuprophanHiguchi0.974
MicroemulsionNitrocelluloseKorsmeyer-Peppas0.967

Carbomer hydrogels exhibit the highest cumulative release (89.2% over 24 hours) due to polymer swelling and pore formation . Strat-M membranes, mimicking human skin, reduce release rates by 31% compared to synthetic cellulose membranes . Korsmeyer-Peppas modeling (n=0.78n = 0.78) indicates non-Fickian diffusion, suggesting combined diffusion and polymer relaxation mechanisms .

Clinical Efficacy in Hyperpigmentation Disorders

Melasma Management

A 12-week double-blind study (N=40N = 40) demonstrated 2% UP cream achieved:

  • 85% partial response rate (11 moderate, 6 marked improvements)

  • Significant lightening (P<0.001P < 0.001) vs. vehicle at 4 weeks

  • 80% patient satisfaction with minimal erythema/pruritus

Solar Lentigines

In a randomized trial (N=36N = 36), UP reduced lentigo size by 39% (P=0.013P = 0.013) through inhibition of tyrosinase (IC50=1.8μM\text{IC}_{50} = 1.8 \mu\text{M}) and TRP-2 expression .

Synergistic Combinations and Future Directions

Potentiating Agents

  • Niacinamide 4%: Enhances UP uptake by 22% through stratum corneum fluidization

  • Glycolic Acid 10%: Accelerates epidermal turnover, reducing pigmentation onset time by 40%

Emerging Applications

  • Post-Inflammatory Hyperpigmentation: Phase II trials show 73% clearance in acne scars

  • Liposomal Encapsulation: Nano-formulations improve dermal retention by 18-fold

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